An In-depth Technical Guide to Vicenin-3: Chemical Structure, Properties, and Biological Activities
An In-depth Technical Guide to Vicenin-3: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vicenin-3, a flavone di-C-glycoside, has garnered significant interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of Vicenin-3. Detailed experimental protocols for its isolation, characterization, and the assessment of its biological effects are presented to facilitate further research and development. This document aims to serve as a core resource for professionals in the fields of natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Identification
Vicenin-3, also known as 6-C-Glucosyl-8-C-xylosylapigenin, is a C-glycosyl compound where an apigenin backbone is substituted with a beta-D-glucosyl group at position 6 and a beta-D-xylosyl group at position 8.[1]
Table 1: Chemical Identifiers of Vicenin-3
| Identifier | Value |
| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one[1] |
| CAS Number | 59914-91-9[1] |
| Molecular Formula | C₂₆H₂₈O₁₄[1] |
| Molecular Weight | 564.5 g/mol [1] |
| SMILES String | C1--INVALID-LINK--C2=C3C(=C(C(=C2O)[C@H]4--INVALID-LINK--CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O">C@HO |
| InChI Key | MMDUKUSNQNWVET-MCIQUCDDSA-N |
Physicochemical Properties
The physicochemical properties of Vicenin-3 are crucial for its handling, formulation, and pharmacokinetic profiling.
Table 2: Physicochemical Properties of Vicenin-3
| Property | Value | Source |
| Appearance | Yellow powder | |
| Boiling Point | 935.0 °C (Predicted) | |
| Flash Point | 314.3 °C (Predicted) | |
| Solubility | Sparingly soluble in water. Soluble in methanol, DMSO, Pyridine, and Ethanol. In a 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline solution, a concentration of 2 mg/mL can be achieved with sonication. A clear solution of ≥ 2.5 mg/mL can be obtained in a vehicle of 10% DMSO, 40% PEG300, and 50% Saline. | |
| pKa (Strongest Acidic) | 5.74 (Predicted) | |
| pKa (Strongest Basic) | -3.6 (Predicted) |
Biological Activities and Signaling Pathways
Vicenin-3 has been reported to exhibit a range of biological activities, with significant potential in anti-inflammatory and cardiovascular applications.
Anti-inflammatory Activity via MAPK Signaling Pathway
Recent studies have demonstrated that Vicenin-3 can ameliorate the degradation of the extracellular matrix in chondrocytes by regulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It has been shown to reduce the phosphorylation of key kinases in this pathway, including ERK1/2, JNK, and p38. By blocking these signaling cascades, Vicenin-3 may offer therapeutic potential for conditions like osteoarthritis.
Angiotensin-Converting Enzyme (ACE) Inhibition
Vicenin-3 has been identified as an inhibitor of the Angiotensin-Converting Enzyme (ACE) with an IC50 value of 46.91 μM. This inhibitory activity suggests its potential for use in the management of hypertension and related cardiovascular diseases.
Experimental Protocols
Isolation and Purification of Vicenin-3 from Desmodium styracifolium
Experimental Workflow:
Methodology:
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Extraction: The dried and powdered aerial parts of Desmodium styracifolium are macerated with methanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.
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Concentration: The resulting methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.
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Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Vicenin-3, being a glycoside, is expected to partition into the more polar fractions.
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Chromatographic Purification: The polar fractions are further purified using a combination of chromatographic techniques, such as column chromatography over silica gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure Vicenin-3.
Characterization of Vicenin-3
4.2.1. HPLC-UV Method
A validated HPLC-UV method is essential for the quantification and quality control of Vicenin-3.
Table 3: HPLC-UV Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for flavonoid separation. |
| Flow Rate | Typically 1.0 mL/min |
| Detection Wavelength | UV detection at approximately 340 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
4.2.2. Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for the structural elucidation of flavonoids like Vicenin-3. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed. Tandem mass spectrometry (MS/MS) provides characteristic fragmentation patterns.
Observed Fragmentation:
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[M-H]⁻: m/z 563.1408
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Major Fragments: The fragmentation of C-glycosyl flavonoids is complex. Key fragments often arise from the cleavage of the glycosidic bonds and cross-ring cleavages of the sugar moieties.
4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR and ¹³C-NMR spectroscopy are indispensable for the definitive structural confirmation of Vicenin-3. The spectra will show characteristic signals for the aromatic protons of the apigenin core and the protons and carbons of the glucosyl and xylosyl units.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This assay determines the ability of Vicenin-3 to inhibit the activity of ACE.
Experimental Workflow:
Methodology:
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Reagent Preparation: Prepare solutions of ACE enzyme, the substrate hippuryl-histidyl-leucine (HHL), and various concentrations of Vicenin-3 in a suitable buffer (e.g., borate buffer).
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Pre-incubation: Pre-incubate the ACE enzyme solution with the Vicenin-3 solution (or buffer for control) for a short period (e.g., 10 minutes at 37°C).
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Reaction Initiation: Add the HHL substrate to initiate the enzymatic reaction and incubate for a defined time (e.g., 30-60 minutes at 37°C).
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Reaction Termination: Stop the reaction by adding a strong acid, such as hydrochloric acid.
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Extraction and Quantification: The product of the reaction, hippuric acid, is extracted with an organic solvent like ethyl acetate. The absorbance of the extracted hippuric acid is measured spectrophotometrically at 228 nm.
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Calculation: The percentage of ACE inhibition is calculated by comparing the absorbance of the samples with and without the inhibitor. The IC50 value is then determined.
Analysis of MAPK Signaling Pathway Activation
Western blotting is a standard technique to assess the effect of Vicenin-3 on the phosphorylation status of MAPK pathway proteins.
Methodology:
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Cell Culture and Treatment: Culture a suitable cell line (e.g., SW1353 chondrocytes) and treat with an inflammatory stimulus (e.g., IL-1β) in the presence or absence of Vicenin-3 for a specified time.
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Protein Extraction: Lyse the cells to extract total protein.
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Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
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SDS-PAGE and Western Blotting: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF).
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Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38, followed by incubation with appropriate secondary antibodies.
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Detection: Visualize the protein bands using a chemiluminescence detection system.
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Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein levels.
Conclusion
Vicenin-3 is a promising natural compound with well-defined anti-inflammatory and ACE inhibitory properties. This guide provides a foundational understanding of its chemical nature and biological activities, along with detailed experimental frameworks to aid researchers in their investigations. Further studies are warranted to fully elucidate its therapeutic potential and mechanisms of action, paving the way for its potential development as a novel therapeutic agent.
